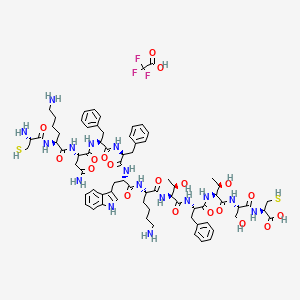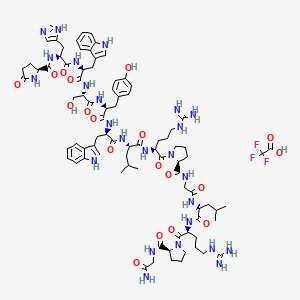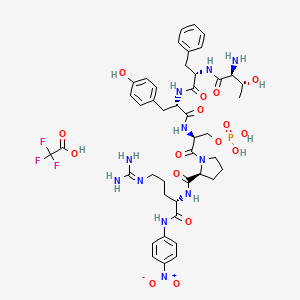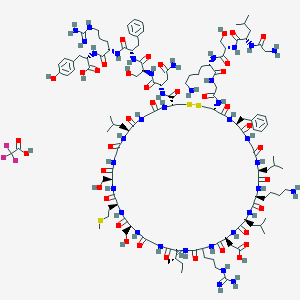
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is a synthetic peptide derived from the amyloid precursor protein. This compound is often used in research related to amyloid diseases, such as Alzheimer’s disease, due to its ability to form amyloid fibrils. The sequence of this peptide is Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp .
作用机制
Target of Action
It’s known that this compound can serve as an allosteric regulator on the glyr of glycine receptors .
Mode of Action
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate interacts with its targets by increasing receptor activity at lower glycine concentrations . It’s also known to trifluoroacetylate amino groups in proteins and phospholipids .
Biochemical Pathways
Its ability to act as an allosteric regulator on the glyr of glycine receptors suggests it may influence pathways related to neurotransmission .
Pharmacokinetics
It’s known that the compound is delivered in lyophilized form and should be stored in a freezer at or below -20 °c .
Result of Action
It’s known that the compound can influence cell experiments, hindering cell growth at low concentrations and promoting it at higher doses .
Action Environment
It’s known that the compound should be stored in a freezer at or below -20 °c for optimal stability .
准备方法
Synthetic Routes and Reaction Conditions
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by cleaving the peptide from the resin and treating it with trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acetic anhydride for acetylation, ATP for phosphorylation.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with acetyl or phosphate groups.
科学研究应用
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is widely used in scientific research, particularly in the study of amyloid diseases. Its applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amyloid peptides in cellular processes.
Medicine: Developing therapeutic strategies for amyloid-related diseases.
Industry: Producing high-purity peptides for research and pharmaceutical applications
相似化合物的比较
Similar Compounds
Amyloid Beta (1-42): Another amyloidogenic peptide involved in Alzheimer’s disease.
Amyloid Beta (1-40): A shorter variant of Amyloid Beta (1-42) with similar properties.
Islet Amyloid Polypeptide (IAPP): Involved in type 2 diabetes and forms amyloid fibrils in pancreatic islets.
Uniqueness
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is unique due to its specific sequence and ability to form amyloid fibrils under certain conditions. This makes it a valuable tool for studying the mechanisms of amyloid formation and developing potential therapeutic interventions .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H141N21O30S.C2HF3O2/c1-12-43(8)68(104-62(112)38-92-72(122)49(90)40-139)83(133)94-50(20-15-17-29-88)73(123)97-54(33-47-23-25-48(110)26-24-47)78(128)106-69(44(9)13-2)84(134)95-51(21-16-18-30-89)74(124)99-56(35-64(115)116)77(127)100-57(36-65(117)118)79(129)105-67(42(6)7)82(132)107-70(45(10)14-3)85(135)101-53(32-41(4)5)75(125)98-55(34-61(91)111)76(126)96-52(27-28-63(113)114)86(136)108-31-19-22-60(108)81(131)103-59(39-109)80(130)93-46(11)71(121)102-58(87(137)138)37-66(119)120;3-2(4,5)1(6)7/h23-26,41-46,49-60,67-70,109-110,139H,12-22,27-40,88-90H2,1-11H3,(H2,91,111)(H,92,122)(H,93,130)(H,94,133)(H,95,134)(H,96,126)(H,97,123)(H,98,125)(H,99,124)(H,100,127)(H,101,135)(H,102,121)(H,103,131)(H,104,112)(H,105,129)(H,106,128)(H,107,132)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,137,138);(H,6,7)/t43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-,68-,69-,70-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMYLQVKBARIOA-MCSNCVJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H142F3N21O32S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2107.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
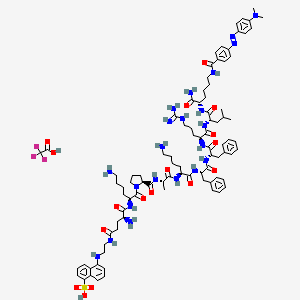
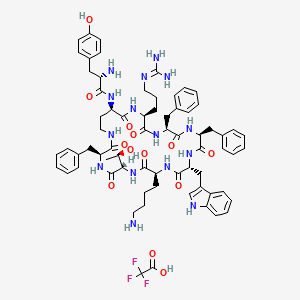
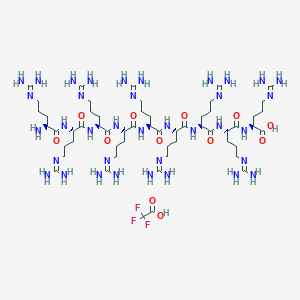
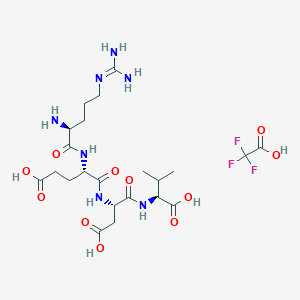

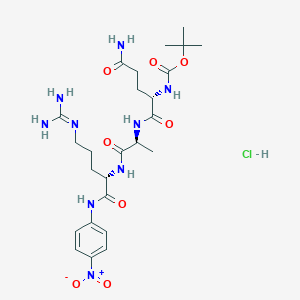
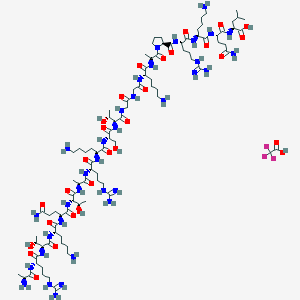
![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)
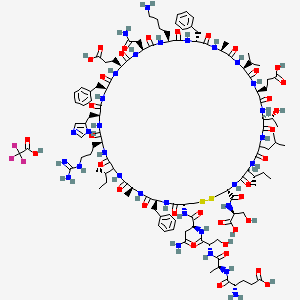
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)
